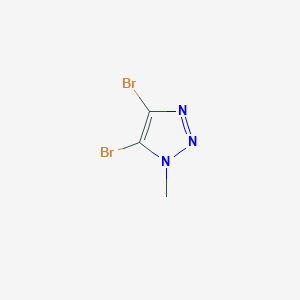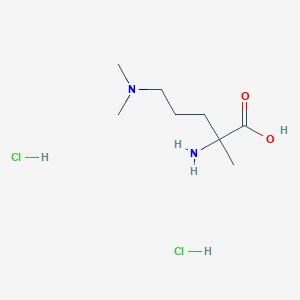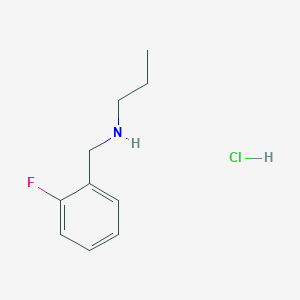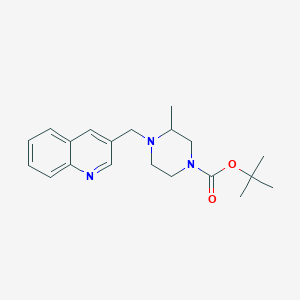
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex molecule with a notable structure that features a quinoline core, an oxadiazole ring, and a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide" can be approached through a multi-step process involving the following key reactions:
Formation of the Quinoline Core: This involves the cyclization of suitable precursors under controlled conditions.
Sulfone Introduction: The quinoline intermediate is then subjected to sulfonylation, typically using sulfonyl chlorides under basic conditions.
Oxadiazole Ring Formation: This is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling with Pyrazole Moiety: The final step involves coupling the oxadiazole intermediate with a pyrazole derivative under conditions such as palladium-catalyzed cross-coupling or amidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes to enhance yield, reduce reaction times, and minimize the use of hazardous reagents. Advanced techniques such as flow chemistry and microwave-assisted synthesis might be employed to scale up the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
The compound "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide" can undergo various chemical reactions, including:
Oxidation: The quinoline and pyrazole rings can be targets for oxidative processes.
Reduction: The sulfonyl group might be reduced under certain conditions.
Substitution: Various substituents on the quinoline or benzamide rings can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution Reactions: Conditions include using halogenated precursors with nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of N-oxide derivatives or sulfoxides.
Reduction: Formation of quinoline or benzamide derivatives with altered functional groups.
Substitution: Generation of variously substituted quinolines or benzamides with potential biological activities.
Wissenschaftliche Forschungsanwendungen
In Chemistry
This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
In Biology
Due to its intricate structure, it acts as a valuable tool in studying enzyme interactions and receptor binding. Its derivatives may serve as probes in biochemical assays.
In Medicine
Potential medicinal applications include its use as a lead compound in the development of anti-inflammatory, anti-cancer, and anti-microbial agents.
In Industry
Industrially, its applications may extend to material science, where it could be utilized in the design of new polymers or catalysts.
Wirkmechanismus
The mechanism by which "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide" exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, influencing their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or microbial inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Known for their anti-malarial and anti-cancer properties.
Oxadiazole Derivatives: Recognized for their anti-microbial and anti-inflammatory activities.
Pyrazole Derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
The uniqueness of "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide" lies in its multi-ring structure, which combines the beneficial properties of quinoline, oxadiazole, and pyrazole derivatives, potentially leading to enhanced biological activities and novel applications.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-27-19(12-13-23-27)21-25-26-22(32-21)24-20(29)16-8-10-17(11-9-16)33(30,31)28-14-4-6-15-5-2-3-7-18(15)28/h2-3,5,7-13H,4,6,14H2,1H3,(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDCHEMOWCYCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide](/img/structure/B2624001.png)


![ethyl 5-{N'-[(1Z)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2624006.png)



![Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2624011.png)

![4-(4-Bromophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B2624019.png)


![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2624023.png)
